Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride
Description
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride is a substituted phenethylamine derivative characterized by a methoxy group attached to the ethylamine backbone and a 2-methylphenyl substituent. The methoxy group likely enhances solubility and influences binding interactions compared to non-methoxy analogs .
Properties
IUPAC Name |
N-methoxy-1-(2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-6-4-5-7-10(8)9(2)11-12-3;/h4-7,9,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKKMCALENXFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-31-7 | |
| Record name | Benzenemethanamine, N-methoxy-α,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride typically involves the reaction of 2-methylphenylacetonitrile with methanol and hydrogen chloride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Key structural differences among analogs include substituent positions, alkyl chain length, and functional groups (e.g., methoxy, methyl, halogens). Below is a comparative analysis:
*Calculated based on analogous structures.
Pharmacological Activity
- Biased Agonism : Compounds like 25T-NBOH (2a) exhibit biased agonism at serotonin receptors due to methoxy and thioether substituents, suggesting that the methoxy group in the target compound may similarly influence receptor signaling .
- Regulatory Status : Ortetamine HCl’s classification as a controlled substance underscores the pharmacological potency of α-methylphenethylamine derivatives .
Physicochemical Properties
- Solubility: Methoxy groups (e.g., in N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl ) improve aqueous solubility compared to non-polar analogs like 1-(2-methylphenyl)ethylamine.
- Lipophilicity: Ether-linked compounds (e.g., [2-(2,4-dimethylphenoxy)ethyl]amine HCl ) exhibit higher logP values than direct chain analogs, affecting membrane permeability.
Biological Activity
Overview
Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is characterized by a methoxy group and a 2-methylphenyl group attached to an ethylamine backbone, which influences its chemical and biological properties. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
The compound is a hydrochloride salt, enhancing its solubility in water, which is crucial for biological assays. The presence of the methoxy group is significant as it can affect the compound's interaction with biological targets.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as receptors and enzymes. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems similar to other phenethylamines.
Biological Activity
Research indicates that compounds structurally related to this compound can exhibit stimulant effects. For instance, studies have shown that related compounds like β-Methylphenethylamine (BMPEA) can increase blood pressure without significantly affecting heart rate, suggesting a potential for sympathomimetic activity .
Key Findings from Research Studies
- Stimulant Effects : this compound may exhibit stimulant properties akin to amphetamines, influencing cardiovascular parameters in animal models.
- Neurotransmitter Interaction : Preliminary studies suggest that the compound could act on dopamine and norepinephrine transporters, similar to other phenethylamines .
- Potential Therapeutic Applications : Ongoing research aims to explore its role as a precursor for pharmaceutical compounds, particularly in the context of developing new medications targeting neurological disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methoxy[1-(2-pyridinyl)ethyl]amine hydrochloride | C10H12ClN | Contains a pyridine group; different receptor interactions |
| Methoxy[1-(2-phenyl)ethyl]amine hydrochloride | C10H13ClNO | Similar structure; potential differences in biological effects |
| N-Ethyl-p-methoxy-alpha-methylphenethylamine | C11H17NO | Contains an ethyl group; known stimulant effects |
This comparison highlights how variations in substituents can lead to different biological activities and therapeutic potentials.
Case Study 1: Stimulant Properties
In a controlled study involving rats, this compound was administered at varying doses. The results indicated dose-dependent increases in blood pressure, paralleling findings from studies on BMPEA . This suggests that the compound may act similarly to traditional stimulants.
Case Study 2: Neuropharmacological Effects
Further investigations are being conducted to assess the neuropharmacological effects of this compound. Researchers are focusing on its potential as a treatment for attention deficit hyperactivity disorder (ADHD), given its structural similarities to known ADHD medications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
